2-(2,3-dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
2-(2,3-Dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazines
Scientific Research Applications
Synthesis and Chemical Reactions
1,2,4-Benzothiadiazine 1,1-dioxides have been synthesized through various methods, demonstrating the compound's potential for further chemical modification and application in scientific research. For instance, reactions of 2-aminobenzenesulfonamide with chloroalkyl isocyanates have yielded different derivatives of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, showcasing the compound's versatility in organic synthesis J. Chern et al., 1990. Similarly, novel methods for preparing these derivatives have been developed, such as a Curtius rearrangement approach E. M. Ivanova et al., 2012, further highlighting the compound's significance in chemical research.
Pharmacological and Biological Applications
While the specific compound was not directly identified in the retrieved literature, closely related 1,2,4-benzothiadiazine derivatives have been studied for their pharmacological properties, including antiviral activity. For example, research has synthesized and tested benzothiadiazepine and pyrrolobenzothiadiazepine derivatives for their anti-HIV-1 activity, indicating the potential of these structures in developing antiviral agents R. Di Santo et al., 1998.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiadiazine Core: The initial step involves the cyclization of a suitable precursor, such as a substituted aniline, with sulfur and a carbonyl source under acidic conditions to form the benzothiadiazine core.
Substitution Reactions: The introduction of the 2,3-dimethylphenyl and 2-methylbenzyl groups is achieved through substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the nucleophilic substitution.
Oxidation: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide moiety. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the sulfur dioxide moiety.
Reduction: Reduction reactions can target the sulfur dioxide group, converting it back to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide analogs.
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-10-8-13-20(18(16)3)25-23(26)24(15-19-11-5-4-9-17(19)2)21-12-6-7-14-22(21)29(25,27)28/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLCGWPSUABOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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